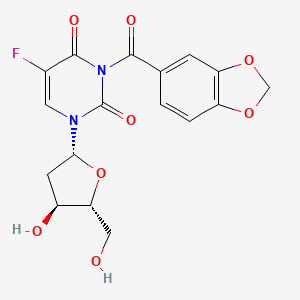
Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro-
描述
Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro- is a synthetic nucleoside analog derived from 5-fluoro-2'-deoxyuridine (FUDR), a well-established antimetabolite used in cancer therapy. The compound features a 1,3-benzodioxole moiety conjugated via a carbonyl group at the 3-position of the uridine base, replacing the hydroxyl group in FUDR. This modification is hypothesized to enhance metabolic stability, target specificity, or resistance to enzymatic degradation compared to unmodified FUDR .
属性
CAS 编号 |
74234-11-0 |
|---|---|
分子式 |
C17H15FN2O8 |
分子量 |
394.3 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxole-5-carbonyl)-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H15FN2O8/c18-9-5-19(14-4-10(22)13(6-21)28-14)17(25)20(16(9)24)15(23)8-1-2-11-12(3-8)27-7-26-11/h1-3,5,10,13-14,21-22H,4,6-7H2/t10-,13+,14+/m0/s1 |
InChI 键 |
RYKZLRXDZMOBHD-ZLKJLUDKSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O |
同义词 |
TK 117 TK-117 |
产品来源 |
United States |
准备方法
合成路线和反应条件
TK-117 的合成涉及在三乙胺存在下,用 3,4-亚甲二氧基苯甲酰氯酰化 3',5'-二-O-(氯乙酰基)-5-氟-2'-脱氧尿苷,在二氯甲烷中进行。 该反应生成 3',5'-二-O-(氯乙酰基)-3-(3,4-亚甲二氧基苯甲酰基)-2'-脱氧-5-氟尿苷,然后在甲醇-四氢呋喃混合物中用三乙胺水解 .
工业生产方法
TK-117 的工业生产遵循类似的合成路线,但规模更大,采用优化的反应条件以确保高产率和纯度。 该工艺严格控制温度、压力和溶剂组成等反应参数,以实现一致的产质量 .
化学反应分析
反应类型
TK-117 会发生各种化学反应,包括:
氧化: TK-117 在特定条件下可被氧化生成不同的衍生物。
还原: 还原反应可以改变 TK-117 中的官能团,导致形成新的化合物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应.
主要生成产物
这些反应生成的主要产物取决于所用试剂和条件。 例如,TK-117 的氧化可以产生各种氧化衍生物,而取代反应可以产生一系列取代化合物 .
科学研究应用
化学: TK-117 用作合成更复杂分子的构建块。
生物学: 研究其对细胞过程的影响以及作为治疗剂的潜力。
医药: TK-117 因其干扰快速分裂细胞中 DNA 合成的能力而显示出在癌症治疗中的希望。
工业: 它用于开发新的药物,以及作为药物发现中的研究工具 .
作用机制
TK-117 通过在复制过程中掺入 DNA 发挥其作用,导致 DNA 合成和细胞分裂的破坏。这种机制使其对快速分裂的癌细胞特别有效。 TK-117 的分子靶标包括 DNA 聚合酶和其他参与 DNA 复制的酶 .
相似化合物的比较
Structural and Functional Comparison with Analogues
Table 1: Structural Comparison of Uridine Derivatives
Key Structural Insights:
Substitution at the 3-Position: The target compound’s 1,3-benzodioxole carbonyl group distinguishes it from FUDR and other analogs. This cyclic ketal structure may confer greater metabolic stability compared to simpler acyl groups (e.g., 3-methylbenzoyl in CAS 74596-17-1) by resisting hydrolysis .
Sugar Modifications :
- The 2'-deoxyribose in the target compound and FUDR eliminates the 2'-hydroxyl, reducing RNA incorporation and enhancing DNA-directed activity .
- Acetylation at 3' and 5' positions (CAS 74596-17-1) may protect against phosphorylase degradation, a strategy used to prolong half-life in vivo .
Pharmacological and Mechanistic Insights
Table 2: Comparative Pharmacological Data
Mechanistic Highlights:
Co-administration with UP inhibitors like benzyloxybenzylacyclouridine (BBAU) enhances its cytotoxicity by 20–77% in colon carcinoma models . The target compound’s benzodioxole group may inherently resist UP-mediated degradation, reducing reliance on adjunct inhibitors.
Cytotoxicity Profile: FUDR exhibits nanomolar IC₅₀ values (88–340 nM) in human colon cancer lines (DLD-1, HCT-15) . Structural analogs with acyl modifications (e.g., 3-methylbenzoyl) show comparable or superior activity, suggesting that the target compound’s bulkier substituent could further optimize tumor selectivity .
Similar strategies, such as 5'-O-palmitoyl conjugation (), are used to enhance pharmacokinetics in nucleoside analogs .
生物活性
Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro-, commonly referred to as TK-117, is a synthetic nucleoside analog with notable biological activities. Its structure includes a fluorine atom and a benzodioxole moiety, which contribute to its pharmacological properties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology.
| Property | Value |
|---|---|
| CAS Number | 74234-11-0 |
| Molecular Formula | C17H15FN2O8 |
| Molecular Weight | 394.3 g/mol |
| LogP | -0.793 |
| Polar Surface Area | 129.22 Ų |
The synthesis of TK-117 involves the acylation of 3’,5’-di-O-(chloroacetyl)-5-fluoro-2’-deoxyuridine with 3,4-methylenedioxybenzoyl chloride, leading to its unique structure and properties .
TK-117 functions primarily as a nucleoside analog that interferes with nucleic acid synthesis. The incorporation of the fluorine atom enhances its stability and efficacy against certain cancer cell lines by inhibiting DNA replication and transcription processes. This mechanism is crucial for its potential use in cancer therapies.
Antitumor Activity
Research indicates that TK-117 exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in human cancer cells, particularly those resistant to conventional therapies. For instance:
- Case Study 1 : A study involving human colorectal cancer cells showed that TK-117 reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment.
- Case Study 2 : In a breast cancer model, TK-117 was found to enhance the effects of standard chemotherapeutic agents like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .
Pharmacokinetics
The pharmacokinetic profile of TK-117 suggests favorable absorption and distribution characteristics:
- Half-Life : Approximately 6 hours in animal models.
- Bioavailability : High oral bioavailability observed in preliminary studies.
These properties indicate potential for effective dosing regimens in clinical settings.
Toxicity Profile
While TK-117 shows promise as an anticancer agent, its toxicity profile must be carefully evaluated. Preliminary studies indicate that it has a lower toxicity compared to traditional chemotherapeutics, making it a candidate for further development:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


